Ethyl 3-Allylindole-2-carboxylate
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Overview
Description
Ethyl 3-Allylindole-2-carboxylate is a chemical compound with the CAS Number: 104699-49-2 and a molecular weight of 229.28 . It is a white to brown solid and its IUPAC name is ethyl 3-allyl-1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of indole 2 and 3-carboxamide derivatives has been the focus of many researchers . For instance, Silvestri et al. synthesized indole 2-carboxamide derivatives using arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H15NO2 . The InChI code for this compound is 1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3 .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 229.28 . The storage temperature is +4C .Scientific Research Applications
Chemical Transformations and Reactions
- Ethyl 3-methylindole-2-carboxylate undergoes chemical transformations like rearrangement and halogenation, leading to the production of various chemical compounds including ethyl 3-methyl-2-oxoindoline-3-carboxylate (Acheson, Prince, & Procter, 1979).
- In a similar context, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, resulting in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Synthesis and Applications in Polymer Science
- Research on the synthesis of 2-vinylindoles from ethylcinnamates highlights the potential applications of Ethyl 3-Allylindole-2-carboxylate in developing various chemical compounds (Mali & Tilve, 1990).
- The ring-closing metathesis of 3-allyl- or 3-vinylindole-2-carboxylic derivatives to create fused lactams further demonstrates its versatile application in synthetic chemistry (Chacun-Lefevre, Bénéteau, Joseph, & Mérour, 2002).
- Studies in polymer science show that poly(1-allylindole-3-carbaldehyde) (PAIC) and its silver nanocomposite, synthesized from 1-allylindole-3-carbaldehyde (AIC), have significant antibacterial properties against various bacterial pathogens, indicating potential biomedical applications (Srivastava, Singh, Kumar, Verma, & Kharwar, 2013).
Other Chemical Synthesis and Applications
- The palladium-catalyzed direct synthesis of various branched, carboxylic acid-functionalized polyolefins from ethylene and acrylic acid analogs, including ethyl oxazole-4-carboxylate, shows the compound's role in advanced material synthesis (Dai & Chen, 2018).
- The preparation of esters from carboxylic and phosphoric acid via quaternary phosphonium salts, involving reactions with compounds like allyl valeriate, highlights its utility in esterification processes (Mitsunobu & Yamada, 1967).
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that Ethyl 3-Allylindole-2-carboxylate may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
ethyl 3-prop-2-enyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIIHHRNSTLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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